Heptyl chloroacetate

Description

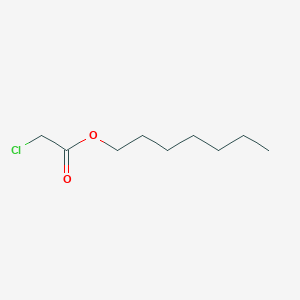

Structure

2D Structure

3D Structure

Properties

CAS No. |

34589-22-5 |

|---|---|

Molecular Formula |

C9H17ClO2 |

Molecular Weight |

192.68 g/mol |

IUPAC Name |

heptyl 2-chloroacetate |

InChI |

InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-12-9(11)8-10/h2-8H2,1H3 |

InChI Key |

JUFPTDUONWPUBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Heptyl Chloroacetate

This compound is an ester recognized for its role as a synthetic intermediate in organic chemistry. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocols relevant to its synthesis and analysis.

Chemical Structure and Identification

This compound is the ester formed from 1-heptanol and chloroacetic acid.[1] Its structure consists of a heptyl group attached to a chloroacetate moiety through an oxygen atom. The systematic IUPAC name for the straight-chain isomer is heptyl 2-chloroacetate.[1] An isomeric form, heptan-2-yl 2-chloroacetate, is derived from 2-heptanol and also exists.[2] The presence of an electron-withdrawing chlorine atom on the α-carbon (adjacent to the ester carbonyl group) renders this position highly electrophilic, making α-chloroesters like this compound valuable for nucleophilic substitution reactions.[2]

Structural Identifiers for n-Heptyl Chloroacetate:

-

IUPAC Name: heptyl 2-chloroacetate[1]

-

Molecular Formula: C₉H₁₇ClO₂[1]

-

SMILES: CCCCCCCCOC(=O)CCl[1]

-

InChI: InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-12-9(11)8-10/h2-8H2,1H3[1]

-

InChIKey: JUFPTDUONWPUBM-UHFFFAOYSA-N[1]

-

CAS Number: 34589-22-5[1]

-

Synonyms: Chloroacetic acid, heptyl ester; 1-Heptanol, chloroacetate[1]

Physicochemical Properties

The following table summarizes the key chemical and physical properties of this compound. Data for related compounds, such as ethyl chloroacetate, are included for comparative context where direct data for the heptyl ester is unavailable.

| Property | Value | Unit | Source |

| Molecular Weight | 192.68 | g/mol | [1] |

| Boiling Point | Data not available for this compound | ||

| 143 (lit.) for Ethyl Chloroacetate | °C | ||

| Melting Point | Data not available for this compound | ||

| -26 (lit.) for Ethyl Chloroacetate | °C | ||

| Density | Data not available for this compound | ||

| 1.145 (at 25 °C, lit.) for Ethyl Chloroacetate | g/mL | ||

| Flash Point | Data not available for this compound | ||

| 54 (closed cup) for Ethyl Chloroacetate | °C | ||

| Vapor Pressure | Data not available for this compound | ||

| 3.3 (at 20 °C) for Ethyl Chloroacetate | mmHg | ||

| Refractive Index | Data not available for this compound | ||

| n20/D 1.421 (lit.) for Ethyl Chloroacetate | |||

| Water Solubility | Log10 of Water solubility in mol/l | log10WS | [3] |

| Octanol/Water Partition Coefficient | 3.6 (Computed by XLogP3) | logP | [1] |

| Kovats Retention Index (Standard Non-Polar Column) | 1275, 1276, 1293, 1297, 1296, 1305, 1319, 1307 | [1][4] | |

| Kovats Retention Index (Standard Polar Column) | 1785, 1788, 1797 | [1] |

Experimental Protocols

Synthesis: Esterification

The primary method for synthesizing this compound is through the esterification of 1-heptanol with a chloroacetylating agent.[2]

Methodology:

-

Reactants: A common and efficient method involves the reaction of 1-heptanol with chloroacetyl chloride.[2] Chloroacetic anhydride can also be used.[2]

-

Catalyst/Base: Pyridine is often employed as a catalyst and as a base to neutralize the HCl byproduct formed during the reaction with chloroacetyl chloride.[2]

-

Reaction Mechanism: The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of 1-heptanol attacks the electrophilic carbonyl carbon of the chloroacetylating agent.[2]

-

Procedure Outline:

-

In a suitable reaction flask, dissolve 1-heptanol in an appropriate solvent.

-

Add pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed, monitoring for completion via techniques like Thin Layer Chromatography (TLC).

-

Upon completion, perform a workup to isolate the crude product. This typically involves washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄).

-

Purify the crude product, usually by column chromatography or distillation.

-

Caption: Synthesis and Purification Workflow for this compound.

Analytical Characterization

A suite of analytical techniques is essential for the structural elucidation and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: GC is a primary method for determining the purity of volatile compounds like this compound.[2] Coupling with a mass spectrometer (GC-MS) allows for both quantification and structural confirmation.[2]

-

Methodology:

-

Injection: A small sample of the compound, dissolved in a volatile solvent, is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of components between the two phases. A non-polar or medium-polarity column is generally suitable.[2]

-

Detection (MS): As components elute from the column, they enter the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing ionization and fragmentation.[2] The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

-

Analysis: The retention time from the GC and the fragmentation pattern from the MS provide a characteristic fingerprint for identification and purity assessment.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.[2] ¹H NMR and ¹³C NMR are standard techniques.

-

Methodology:

-

Sample Preparation: A small amount of the purified ester is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by atomic nuclei is measured.

-

Spectral Analysis:

-

¹H NMR: Provides information on the number of different types of protons, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (indicating neighboring protons).

-

¹³C NMR: Shows the number of different types of carbon atoms and their chemical shifts.

-

-

Infrared (IR) Spectroscopy:

-

Purpose: IR spectroscopy is used to identify the functional groups present in a molecule.

-

Methodology:

-

Sample Preparation: The liquid sample is typically analyzed as a thin film between salt plates (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies, corresponding to the vibrational frequencies of chemical bonds, is measured.

-

Spectral Analysis: The presence of a strong absorption band around 1740-1760 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group. Absorptions corresponding to C-O and C-Cl bonds would also be expected.

-

References

- 1. This compound | C9H17ClO2 | CID 520693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptan-2-yl 2-chloroacetate | 383412-05-3 | Benchchem [benchchem.com]

- 3. Chloroacetic acid, heptyl ester (CAS 34589-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Chloroacetic acid, heptyl ester [webbook.nist.gov]

Synthesis of Heptyl chloroacetate from heptanol and chloroacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of heptyl chloroacetate from heptanol and chloroacetic acid. It details the primary synthetic routes, experimental protocols, and purification methods, supported by quantitative data and characterization information. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound is an ester of heptanol and chloroacetic acid with the chemical formula C₉H₁₇ClO₂.[1] It serves as a versatile intermediate in organic synthesis, primarily due to the reactive C-Cl bond which allows for various nucleophilic substitution reactions. This reactivity makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. This guide explores the most common and effective methods for its preparation.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established esterification methods. The three primary routes are:

-

Fischer-Speier Esterification: The direct acid-catalyzed esterification of heptanol with chloroacetic acid.

-

Acylation with Chloroacetyl Chloride: The reaction of heptanol with chloroacetyl chloride, often in the presence of a base.

-

Transesterification: The reaction of a more volatile chloroacetate ester (e.g., methyl chloroacetate) with heptanol.

The choice of method often depends on factors such as desired yield, purity requirements, available starting materials, and scalability.

Logical Relationship of Synthesis Methods

Caption: Relationship between starting materials and synthesis methods for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the three primary methods.

Method 1: Fischer-Speier Esterification

This method involves the direct reaction of heptanol and chloroacetic acid in the presence of an acid catalyst. To drive the equilibrium towards the product, water is typically removed as it is formed.

Experimental Workflow:

Caption: Workflow for Fischer-Speier esterification of heptanol.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanol (1.0 mol), chloroacetic acid (1.2 mol), a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mol), and a suitable solvent for azeotropic water removal (e.g., toluene).

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Method 2: Acylation with Chloroacetyl Chloride

This method is often faster and proceeds under milder conditions than Fischer esterification. It involves the reaction of heptanol with the more reactive chloroacetyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Experimental Workflow:

Caption: Workflow for the acylation of heptanol with chloroacetyl chloride.

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve heptanol (1.0 mol) and a base such as pyridine (1.2 mol) in an inert solvent like dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 mol) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl) to neutralize the excess base.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude this compound by vacuum distillation.

Method 3: Transesterification

Transesterification involves reacting an excess of heptanol with a lower-boiling chloroacetate ester, such as methyl or ethyl chloroacetate, in the presence of an acid or base catalyst. The equilibrium is driven by the removal of the more volatile alcohol byproduct.

Experimental Workflow:

Caption: Workflow for the transesterification synthesis of this compound.

Procedure:

-

Combine heptanol (1.0 mol), methyl chloroacetate (1.5 mol), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium methoxide) in a flask fitted with a distillation head.

-

Heat the reaction mixture to a temperature that allows for the distillation of the methanol byproduct, thus driving the reaction to completion.

-

Continue the reaction until no more methanol is distilled.

-

Cool the reaction mixture and neutralize the catalyst if necessary.

-

Wash the mixture with water and brine.

-

Dry the organic layer over a suitable drying agent.

-

Purify the product by fractional distillation under reduced pressure to separate it from unreacted heptanol and any remaining starting ester.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and purification techniques employed.

| Synthesis Method | Catalyst | Typical Solvent | Reaction Temperature (°C) | Typical Reaction Time (h) | Estimated Yield (%) |

| Fischer-Speier Esterification | H₂SO₄, p-TsOH | Toluene | Reflux | 4-12 | 60-80 |

| Acylation | Pyridine, Et₃N | Dichloromethane | 0 - Room Temp. | 1-4 | >90 |

| Transesterification | Acid or Base | None (Heptanol in excess) | > Boiling point of byproduct alcohol | 2-8 | 70-90 |

Purification and Characterization

Purification

The primary methods for purifying this compound are vacuum distillation and column chromatography.

-

Vacuum Distillation: This is the preferred method for large-scale purification. The reduced pressure allows the ester to boil at a lower temperature, preventing decomposition.

-

Column Chromatography: For smaller scales or to achieve very high purity, column chromatography using silica gel as the stationary phase is effective.[2] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.[2]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table of Spectroscopic Data:

| Spectroscopic Technique | Key Predicted Features and Values |

| ¹H NMR | - Chloroacetyl Protons (-C(O)CH₂Cl): A singlet around δ 4.0-4.2 ppm. - Ester Methylene Protons (-OCH₂-): A triplet around δ 4.1-4.3 ppm. - Heptyl Chain Protons: Multiplets between δ 0.8-1.7 ppm.[1] |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around δ 167-170 ppm. - Chloroacetyl Carbon (-CH₂Cl): A signal around δ 40-42 ppm. - Ester Methylene Carbon (-OCH₂-): A signal around δ 65-67 ppm. - Heptyl Chain Carbons: Signals in the upfield region, generally between δ 14-32 ppm.[1] |

| IR Spectroscopy | - C=O Carbonyl Stretch: A strong absorption band in the range of 1735-1750 cm⁻¹. - C-O Stretch: Characteristic vibrations in the 1000-1300 cm⁻¹ region.[2] |

| Mass Spectrometry (EI) | - Molecular Ion Peak [M]⁺: A peak at m/z corresponding to the molecular weight (192.68 g/mol ), with a characteristic M+2 peak due to the chlorine isotope.[3] - Common Fragments: Cleavage of the C-O bond and other characteristic ester fragmentation patterns.[2] |

Conclusion

The synthesis of this compound from heptanol and chloroacetic acid can be effectively achieved through several well-established methods. Acylation with chloroacetyl chloride generally offers the highest yields and mildest reaction conditions, making it a preferred laboratory-scale method. Fischer-Speier esterification and transesterification are also viable routes, particularly for larger-scale syntheses where cost and atom economy are primary considerations. Proper purification and characterization are crucial to ensure the quality of the final product for its intended applications in further synthetic endeavors. This guide provides the necessary foundational knowledge for researchers to select and execute the most appropriate synthetic strategy for their specific needs.

References

Physical properties of Heptyl chloroacetate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Heptyl Chloroacetate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the known physical properties of this compound, specifically its boiling point and density.

Physicochemical Data Summary

The physical properties of this compound (CAS Number: 34589-22-5) are crucial for its handling, application in synthetic protocols, and for purification processes. A summary of the available data is presented in the table below.

| Physical Property | Value | Source |

| Boiling Point | 229.3 °C (calculated) | [No specific experimental value found in search results] |

| Density | Data not available | [No specific experimental value found in search results] |

| Molecular Formula | C9H17ClO2 | [1][2][3] |

| Molecular Weight | 192.68 g/mol | [1][2][4] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of boiling point and density for a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample is the micro-boiling point or Thiele tube method.[5][6]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density

Density is an intrinsic physical property of a substance, defined as its mass per unit volume.[7][8][9]

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume) or a graduated cylinder and an analytical balance.

-

Thermometer

-

Water bath (for temperature control)

-

Sample of this compound

Procedure:

-

The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured using an analytical balance.[8]

-

The pycnometer is filled with this compound. Care should be taken to avoid air bubbles.

-

The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium.

-

The volume of the liquid is precisely determined. If using a pycnometer, its known volume is used. If using a graduated cylinder, the volume is read from the markings, noting the bottom of the meniscus.[8]

-

The mass of the pycnometer containing the this compound is measured.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.[10]

-

The density is then calculated using the formula: Density = Mass / Volume.[7]

Synthesis of this compound: Fischer Esterification

This compound can be synthesized via the Fischer esterification of heptan-1-ol with chloroacetic acid, typically in the presence of an acid catalyst such as sulfuric acid.[11][12] The reaction is an equilibrium process.[13]

References

- 1. Chloroacetic acid, heptyl ester (CAS 34589-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Chloroacetic acid, heptyl ester [webbook.nist.gov]

- 3. Chloroacetic acid, heptyl ester [webbook.nist.gov]

- 4. This compound | C9H17ClO2 | CID 520693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. uoanbar.edu.iq [uoanbar.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. wjec.co.uk [wjec.co.uk]

- 11. byjus.com [byjus.com]

- 12. uakron.edu [uakron.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Heptyl Chloroacetate: Core Properties

This guide provides essential information regarding the molecular weight and chemical formula of heptyl chloroacetate, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₉H₁₇ClO₂[1][2][3][4] |

| Molecular Weight | 192.683 g/mol [1][2][4][5] |

Experimental Protocols and Signaling Pathways

This compound is a chemical compound with specific physical and chemical properties. As such, detailed experimental protocols would be specific to its use in a particular assay or synthesis, and it is not involved in biological signaling pathways. Therefore, this guide focuses on its core chemical identity.

Logical Relationship of this compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Caption: Logical diagram of this compound's core properties.

References

- 1. Chloroacetic acid, heptyl ester [webbook.nist.gov]

- 2. Chloroacetic acid, heptyl ester [webbook.nist.gov]

- 3. This compound | C9H17ClO2 | CID 520693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloroacetic acid, heptyl ester (CAS 34589-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Heptan-2-yl 2-chloroacetate | 383412-05-3 | Benchchem [benchchem.com]

Spectroscopic Profile of Heptyl Chloroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for heptyl chloroacetate (C₉H₁₇ClO₂), a chloroacetate ester. Due to the limited availability of raw experimental data in public databases, this guide combines expected spectroscopic characteristics based on the compound's structure with available data from public repositories. The information is presented to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.20 | Triplet | 2H | -O-CH₂ -(CH₂)₅-CH₃ |

| ~4.05 | Singlet | 2H | Cl-CH₂ -C(=O)- |

| ~1.65 | Quintet | 2H | -O-CH₂-CH₂ -(CH₂)₄-CH₃ |

| ~1.30 | Multiplet | 8H | -O-(CH₂)₂-(CH₂)₄ -CH₃ |

| ~0.90 | Triplet | 3H | -O-(CH₂)₆-CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C =O (Ester carbonyl) |

| ~66 | -O-C H₂- (Ester methylene) |

| ~41 | Cl-C H₂- (Chloroacetyl methylene) |

| ~32 | -(CH₂)₅-C H₂-CH₃ |

| ~29 | -O-CH₂-C H₂- and -O-(CH₂)₂-C H₂- |

| ~26 | -O-(CH₂)₃-C H₂- |

| ~22 | -O-(CH₂)₄-C H₂- |

| ~14 | -C H₃ (Terminal methyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (Alkyl) |

| ~1750 | Strong | C=O stretching (Ester) |

| ~1465 | Medium | C-H bending (Methylene) |

| ~1280 | Strong | C-O stretching (Ester) |

| ~725 | Medium-Weak | C-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical for esters and alkyl halides. The following major peaks are expected or observed in an electron ionization (EI) mass spectrum.[1]

| m/z | Proposed Fragment |

| 192/194 | [M]⁺ (Molecular ion) |

| 157 | [M - Cl]⁺ |

| 99 | [C₇H₁₅]⁺ (Heptyl cation) |

| 77/79 | [ClCH₂CO]⁺ (Chloroacetyl cation) |

| 43 | [C₃H₇]⁺ (Propyl fragment) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization for specific instrumentation.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The infrared spectrum of neat liquid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar column like SE-30). The separated components then enter the mass spectrometer, which is operated in electron ionization (EI) mode with a typical ionization energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 300 amu, to detect the molecular ion and its fragment ions. The NIST WebBook provides a mass spectrum for chloroacetic acid, heptyl ester.[3]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

Heptyl chloroacetate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Heptyl Chloroacetate

Chemical Identification

This compound is the ester of heptan-1-ol and chloroacetic acid.

| Identifier | Value |

| Chemical Name | heptyl 2-chloroacetate |

| CAS Number | 34589-22-5[1][2][3] |

| Molecular Formula | C9H17ClO2[1][3] |

| Molecular Weight | 192.68 g/mol [1][3] |

| Synonyms | Chloroacetic acid, heptyl ester; 1-Heptanol, chloroacetate[1] |

Hazard Identification and Classification

A definitive GHS classification for this compound is not available. The following classification is inferred from the hazardous properties of its structural isomer, heptan-2-yl 2-chloroacetate, and its precursors, chloroacetic acid and chloroacetyl chloride.

Inferred GHS Hazard Statements:

-

H302 : Harmful if swallowed. (Based on heptan-2-yl 2-chloroacetate)[4]

-

H310 : Fatal in contact with skin. (Based on heptan-2-yl 2-chloroacetate)[4]

-

H315 : Causes skin irritation. (Based on heptan-2-yl 2-chloroacetate)[4]

-

H318 : Causes serious eye damage. (Based on heptan-2-yl 2-chloroacetate)[4]

Potential Additional Hazards (based on precursors):

-

Corrosive Effects: Chloroacetic acid and chloroacetyl chloride are corrosive and can cause severe skin burns and eye damage.[5] It is prudent to assume this compound may also have corrosive properties.

-

Toxicity: Chloroacetic acid is toxic if swallowed, in contact with skin, or if inhaled.[5]

Physical and Chemical Properties

Specific experimental data for this compound is limited. The following table includes available data and comparisons with the related, non-chlorinated ester, heptyl acetate.

| Property | Value | Source/Comparison |

| Physical State | Liquid (inferred) | [6] |

| Boiling Point | Not available | Heptyl acetate: 192.5 °C[7] |

| Flash Point | Not available | Heptyl acetate: 154 °F (67.8 °C)[7] |

| Reactivity | No rapid reaction with air or water.[8] | Esters can react with acids to liberate heat. Strong oxidizing acids may cause a vigorous exothermic reaction. Heat is also generated by the interaction of esters with caustic solutions.[8] |

Toxicology and Health Effects

Quantitative toxicity data for this compound is not available. The information below is based on related compounds and should be used for preliminary assessment only.

| Toxicity Metric | Value | Related Compound |

| LD50 Oral (Rat) | > 5,000 mg/kg | Heptyl acetate[9] |

| LD50 Dermal (Rabbit) | > 5,000 mg/kg | Heptyl acetate[9] |

Note: The presence of the chloro- group in this compound is expected to significantly increase its toxicity compared to heptyl acetate. Chloroacetic acid, a precursor, is highly toxic.

Safety and Handling Precautions

Given the potential for high toxicity and corrosivity, stringent safety measures are essential when handling this compound.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[8][9]

-

Skin Protection:

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]

Engineering Controls

Handling Procedures

-

Avoid all contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.[9]

-

Store in a cool, dry, and well-ventilated area away from oxidizing agents.[6][9]

-

Keep containers tightly closed when not in use.

Emergency Procedures

First-Aid Measures

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry chemical powder.[7][8]

-

Unsuitable Extinguishing Media: Water may be ineffective.[7][8]

-

Specific Hazards: When heated to decomposition, it may emit acrid smoke and fumes.[8]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area and ensure adequate ventilation. Shut off all sources of ignition.[8]

-

Environmental Precautions: Prevent the chemical from entering drains, surface water, or groundwater.[10]

-

Containment and Cleaning: Absorb the spill with an inert, non-combustible material (e.g., sand, earth). Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]

Experimental Protocols

Detailed experimental protocols involving this compound are not available in the searched literature. Researchers should develop their own standard operating procedures based on the safety information provided in this guide and a thorough risk assessment.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

- 1. This compound | C9H17ClO2 | CID 520693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloroacetic acid, heptyl ester (CAS 34589-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Acetic acid, 2-chloro-, heptyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. Heptan-2-yl 2-chloroacetate | 383412-05-3 [sigmaaldrich.com]

- 5. ICSC 0235 - CHLOROACETIC ACID [chemicalsafety.ilo.org]

- 6. Heptan-2-yl 2-chloroacetate | 383412-05-3 | Benchchem [benchchem.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. echemi.com [echemi.com]

- 9. breezeipl.com [breezeipl.com]

- 10. prod.adv-bio.com [prod.adv-bio.com]

Unlocking the Potential of Heptyl Chloroacetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl chloroacetate, a heptyl ester of chloroacetic acid, is a chemical compound with the formula C9H17ClO2.[1] While its direct biological applications have been sparsely explored, its structural features—a reactive chloroacetyl group and a seven-carbon alkyl chain—suggest a rich landscape for potential research and development in the pharmaceutical and agrochemical industries. The chloroacetate moiety is a known alkylating agent, capable of interacting with various biological nucleophiles, while the lipophilic heptyl chain can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological membranes and hydrophobic binding pockets.

This technical guide provides a comprehensive overview of potential research areas for this compound, including detailed experimental protocols and a theoretical framework to guide future investigations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in biological research. Key data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H17ClO2 | [1] |

| Molecular Weight | 192.68 g/mol | [1] |

| CAS Number | 34589-22-5 | [1] |

| IUPAC Name | heptyl 2-chloroacetate | [1] |

| SMILES | CCCCCCCOC(=O)CCl | [1] |

| Appearance | Colorless liquid (inferred from related compounds) | |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol.[2] |

Synthesis and Characterization

This compound can be synthesized via the esterification of chloroacetic acid with heptan-1-ol. While a specific detailed protocol for this exact reaction is not widely published, the following general procedure for the synthesis of alkyl chloroacetates can be adapted.[3][4][5][6][7]

Synthesis Protocol: Fischer Esterification of Chloroacetic Acid with Heptan-1-ol

Materials:

-

Chloroacetic acid

-

Heptan-1-ol

-

Concentrated sulfuric acid (catalyst)

-

Toluene or cyclohexane (as azeotropic agent to remove water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine chloroacetic acid (1.0 eq), heptan-1-ol (1.2 eq), and toluene (or cyclohexane) to a suitable concentration.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (chloroacetic acid) is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any remaining chloroacetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification and Characterization

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The structure and purity of the synthesized this compound should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight.[1]

-

Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.[1]

Synthesis and Purification Workflow for this compound.

Potential Research Areas and Experimental Protocols

The chemical structure of this compound suggests several promising avenues for research, primarily centered around its reactivity as an alkylating agent and the influence of its lipophilic tail.

Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)

Hypothesis: this compound, sharing the chloroacetamide moiety with a class of known herbicides, may act as an inhibitor of very-long-chain fatty acid elongases (VLCFAEs).[8][9][10][11][12][13][14] These enzymes are crucial for the biosynthesis of VLCFAs, which are essential components of cellular membranes, signaling molecules, and form the protective cuticle in plants.[10]

Potential Applications:

-

Herbicide Development: As a novel herbicide targeting a well-established pathway.

-

Antifungal/Antiparasitic Agents: VLCFAE pathways are also present and essential in some fungi and protozoa.

-

Cancer Research: Altered VLCFA metabolism has been implicated in some cancers.

This protocol is adapted from methods used to screen for VLCFAE inhibitors.[11][13][14][15]

Materials:

-

Microsomal preparations from a source expressing the target VLCFAE (e.g., Arabidopsis thaliana, Saccharomyces cerevisiae expressing a specific elongase, or relevant cancer cell lines).

-

[14C]-Malonyl-CoA (radiolabeled substrate).

-

Acyl-CoA substrates (e.g., C18:0-CoA, C20:4-CoA).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2, containing 1 mM DTT, 1 mM NADPH, and 1 mM NADH).

-

Scintillation cocktail and vials.

-

Thin-layer chromatography (TLC) plates and developing solvents.

Procedure:

-

Prepare the reaction mixture in microcentrifuge tubes containing the assay buffer, a specific acyl-CoA substrate, and the microsomal preparation.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding [14C]-Malonyl-CoA.

-

Incubate for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution of 10% KOH in 80% methanol and heat to hydrolyze the acyl-CoAs.

-

Acidify the mixture with concentrated HCl.

-

Extract the fatty acids with an organic solvent (e.g., hexane).

-

Separate the fatty acids by TLC.

-

Visualize the radiolabeled fatty acids by autoradiography and quantify the radioactivity of the elongated products using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

References

- 1. This compound | C9H17ClO2 | CID 520693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetic acid, 2-chloro-, heptyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 5. scielo.br [scielo.br]

- 6. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 7. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heptyl Chloroacetate: Reactivity, Functional Groups, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl chloroacetate is a bifunctional organic molecule containing both an ester and an alkyl halide functional group. This unique structure imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core chemical principles of this compound, including its reactivity, functional groups, and synthetic methodologies. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its application in research and development.

Core Chemical Structure and Functional Groups

This compound, with the chemical formula C₉H₁₇ClO₂, possesses two key functional groups that dictate its chemical behavior:

-

Ester Group: The ester functional group (-COO-) is a primary site for nucleophilic acyl substitution reactions. It is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield 1-heptanol and chloroacetic acid.

-

α-Chloro Alkyl Halide: The chlorine atom is positioned on the carbon alpha to the carbonyl group. This α-position is highly activated towards nucleophilic substitution (Sₙ2) reactions due to the electron-withdrawing effect of the adjacent carbonyl group. The chlorine atom is a good leaving group, facilitating the introduction of a wide range of nucleophiles.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇ClO₂[1] |

| Molecular Weight | 192.68 g/mol [1] |

| CAS Number | 34589-22-5[1] |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Not precisely reported, but expected to be higher than related, smaller esters. |

| Solubility | Insoluble in water, soluble in common organic solvents. |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | ~4.2 ppm (s, 2H, -CH₂Cl), ~4.1 ppm (t, 2H, -OCH₂-), ~1.6 ppm (quint, 2H, -OCH₂CH₂-), ~1.3 ppm (m, 8H, -(CH₂)₄-), ~0.9 ppm (t, 3H, -CH₃) |

| ¹³C NMR | ~167 ppm (C=O), ~66 ppm (-OCH₂-), ~41 ppm (-CH₂Cl), ~32, 29, 26, 23, 14 ppm (heptyl chain carbons) |

| IR (Infrared) | ~1750 cm⁻¹ (C=O stretch), ~1150 cm⁻¹ (C-O stretch), ~700-800 cm⁻¹ (C-Cl stretch) |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 192/194 (due to ³⁵Cl/³⁷Cl isotopes). Common fragments include loss of the heptyl group, loss of the chloroacetyl group, and various fragments from the heptyl chain. |

Reactivity and Chemical Transformations

The dual functionality of this compound allows for a range of chemical transformations, making it a versatile building block in organic synthesis.

Nucleophilic Substitution at the α-Carbon

The most prominent reaction of this compound is the nucleophilic substitution of the chlorine atom. A wide variety of nucleophiles can be employed to introduce new functional groups at this position.

-

Reaction with Amines: Primary and secondary amines readily displace the chloride to form glycine esters, which are precursors to amino acids and other biologically active molecules.

-

Reaction with Thiolates: Thiolates react to form thioethers, which are important in various industrial and pharmaceutical applications.

-

Reaction with Cyanide: Cyanide ions can be used to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Reaction with Carboxylates: Carboxylate anions can displace the chloride to form α-acyloxy esters.

Reactions of the Ester Group

The ester group can undergo several transformations, although it is generally less reactive than the α-chloro position.

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to 1-heptanol and chloroacetic acid.

-

Transesterification: In the presence of another alcohol and an acid or base catalyst, the heptyl group can be exchanged for a different alkyl group.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding diol, 2-chloro-1,9-nonanediol.

-

Ammonolysis: Reaction with ammonia can lead to the formation of chloroacetamide.[2]

Experimental Protocols

Synthesis of this compound via Esterification

This protocol describes a general method for the synthesis of this compound from 1-heptanol and chloroacetyl chloride.[3]

Materials:

-

1-Heptanol

-

Chloroacetyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 1-heptanol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizations

Logical Relationship of this compound Reactivity```dot

References

Chloroacetate Esters: A Comprehensive Technical Guide on their Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetate esters, a class of organochloride compounds, have carved a significant niche in the landscape of organic synthesis and chemical manufacturing. Characterized by the presence of a chlorine atom alpha to the ester carbonyl group, these molecules exhibit a unique reactivity profile that renders them valuable as intermediates in the production of a wide array of commercially important products, including pharmaceuticals, herbicides, and dyes. This technical guide provides an in-depth exploration of the discovery and history of chloroacetate esters, detailed experimental protocols for their synthesis, a compilation of their physicochemical properties, and an overview of their key chemical transformations and potential biological implications.

Discovery and History

The history of chloroacetate esters is intrinsically linked to the discovery and production of their parent compound, chloroacetic acid. The initial synthesis of chloroacetic acid, albeit in an impure form, was achieved in 1843 by the French chemist Félix LeBlanc, who chlorinated acetic acid in the presence of sunlight.[1] A pure form of chloroacetic acid was later prepared in 1857 by the German chemist Reinhold Hoffmann through the refluxing of glacial acetic acid with chlorine under sunlight.[1] In the same year, French chemist Charles Adolphe Wurtz independently synthesized it via the hydrolysis of chloroacetyl chloride.[1]

The development of general esterification methods in the late 19th century, most notably the Fischer-Speier esterification discovered in 1895 by Emil Fischer and Arthur Speier, provided a direct route to chloroacetate esters from chloroacetic acid and the corresponding alcohol.[2][3] This acid-catalyzed condensation reaction became a fundamental method for the preparation of a wide variety of esters, including those of chloroacetic acid.

A significant milestone in the application of chloroacetate esters in organic synthesis was the discovery of the Darzens condensation (also known as the glycidic ester condensation) by the French chemist Auguste Georges Darzens in 1904.[1][4][5] This reaction, involving the condensation of an α-haloester with a ketone or aldehyde in the presence of a base, leads to the formation of α,β-epoxy esters (glycidic esters), which are versatile intermediates for the synthesis of various compounds.[1][4][5]

Physicochemical Properties of Chloroacetate Esters

The physical and chemical properties of chloroacetate esters vary with the nature of the alcohol moiety. A summary of key quantitative data for a range of common chloroacetate esters is presented in the table below for easy comparison.

| Ester | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Solubility |

| Methyl Chloroacetate | 96-34-4 | C₃H₅ClO₂ | 108.52 | 130-132[6] | -33[6][7] | 1.23[6] | 1.422[6] | Slightly soluble in water; miscible with acetone and benzene.[7] |

| Ethyl Chloroacetate | 105-39-5 | C₄H₇ClO₂ | 122.55 | 143-146[8][9] | -26[10][11] | 1.145-1.15[10][11] | 1.422-1.423[9] | Insoluble in water; miscible with alcohol and ether.[12] |

| Propyl Chloroacetate | 5396-24-7 | C₅H₉ClO₂ | 136.58 | 164[1] | N/A | 1.084[1] | 1.419[1] | Slightly soluble in water.[1][8] |

| Butyl Chloroacetate | 590-02-3 | C₆H₁₁ClO₂ | 150.60 | 174[5] | -67[5] | 1.065-1.07[5][13] | 1.430[13] | Slightly soluble in water; soluble in ethanol, acetone, and methanol.[5] |

| Isobutyl Chloroacetate | 13361-35-8 | C₆H₁₁ClO₂ | 150.60 | N/A | N/A | N/A | N/A | Data not readily available. |

| sec-Butyl Chloroacetate | 17696-64-9 | C₆H₁₁ClO₂ | 150.60 | N/A | N/A | N/A | N/A | Data not readily available. |

| tert-Butyl Chloroacetate | 107-59-5 | C₆H₁₁ClO₂ | 150.60 | 48-49 (at 11 mmHg)[14] | N/A | 1.053[14] | 1.423 | Insoluble in water; soluble in ethanol and ether.[15] |

| Vinyl Chloroacetate | 2549-51-1 | C₄H₅ClO₂ | 120.54 | 134[11][15] | -68[11][15] | 1.192[11] | 1.440[11] | 12 g/L in water.[11][15] |

Key Experimental Protocols

Synthesis of Methyl Chloroacetate via Fischer-Speier Esterification

Objective: To synthesize methyl chloroacetate from chloroacetic acid and methanol using an acid catalyst.

Materials:

-

Chloroacetic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium carbonate solution (for neutralization)

-

Anhydrous calcium chloride (drying agent)

-

Three-necked flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, a mixture of chloroacetic acid and methanol is prepared. A typical weight ratio is 1 part chloroacetic acid to 0.366 parts methanol.[16]

-

The mixture is heated with stirring to a temperature of 105-110 °C to initiate the esterification reaction.[16]

-

During the reaction, a ternary azeotrope of methyl chloroacetate, water, and methanol is continuously distilled off.[16]

-

The distillate is passed through a separator where the ester layer is separated from the aqueous layer. The separated methanol and water can be returned to the reaction flask.[16]

-

The crude ester is neutralized with a sodium carbonate solution to remove any unreacted acid and the acid catalyst.[16]

-

The neutralized crude ester is then subjected to fractional distillation. The fraction boiling at approximately 130°C at atmospheric pressure is collected first, followed by vacuum distillation to collect the final product at around 65°C (8kPa).[16]

Synthesis of Ethyl Chloroacetate via Fischer-Speier Esterification with Dean-Stark Apparatus

Objective: To synthesize ethyl chloroacetate from chloroacetic acid and ethanol using a Dean-Stark apparatus to remove water and drive the equilibrium towards product formation.

Materials:

-

Chloroacetic acid

-

Ethanol (96%)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (water entrainer)

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

250 mL round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Stirring bar and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve 18.8 g of chloroacetic acid in 40 mL of 96% ethanol.[17]

-

Slowly add 1 mL of concentrated sulfuric acid to the mixture while stirring.[17]

-

Assemble the Dean-Stark apparatus with the flask and a reflux condenser. Fill the Dean-Stark trap with toluene.[17]

-

Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[8]

-

Continue the reflux until no more water is collected in the trap (approximately 2-3 hours).[8]

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it twice with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted chloroacetic acid.[8]

-

Wash the organic layer with water until it is neutral to pH paper.[8]

-

Dry the organic layer with anhydrous calcium chloride.[8]

-

Filter the drying agent and distill the filtrate. Collect the fraction boiling between 144-146°C as pure ethyl chloroacetate.[8]

Key Reactions and Signaling Pathways

Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of ester synthesis. The reaction proceeds via a series of protonation and nucleophilic attack steps, as illustrated in the following diagram.

References

- 1. guidechem.com [guidechem.com]

- 2. Propyl chloroacetate | C5H9ClO2 | CID 79378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetic acid, chloro-, isobutyl ester (CAS 13361-35-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Butyl chloroacetate | C6H11ClO2 | CID 11530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. sec-Butyl Chloroacetate | LGC Standards [lgcstandards.com]

- 8. Propyl chloroacetate|lookchem [lookchem.com]

- 9. ethyl chloroacetate [stenutz.eu]

- 10. Chloroacetic acid ethyl ester, 250 ml, CAS No. 105-39-5 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 11. Chloroacetic acid vinyl ester(2549-51-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. labproinc.com [labproinc.com]

- 14. tert-Butyl chloroacetate | 107-59-5 [chemicalbook.com]

- 15. Page loading... [wap.guidechem.com]

- 16. sec-Butyl 2-chloroacetoacetate | C8H13ClO3 | CID 3020436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Chloroacetic acid, propyl ester (CAS 5396-24-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

Methodological & Application

Application Notes and Protocols: The Use of Heptyl Chloroacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Heptyl chloroacetate is a valuable reagent in organic synthesis, primarily utilized as an electrophilic building block for the introduction of a heptyl ester moiety or for the formation of new carbon-carbon and carbon-heteroatom bonds. Its utility stems from the presence of an electron-withdrawing chlorine atom on the α-carbon, which renders this position highly susceptible to nucleophilic substitution. These application notes provide an overview of its key applications and detailed protocols for its use in common synthetic transformations.

Core Applications

This compound and its analogs, such as ethyl chloroacetate, are instrumental in a variety of synthetic strategies. Their reactivity allows for the construction of complex molecular frameworks, making them important intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2]

Key applications include:

-

Alkylation of Nucleophiles: this compound readily reacts with a range of nucleophiles, including amines, phenols, and thiols, to form new C-N, C-O, and C-S bonds, respectively. This is a cornerstone of its utility in building molecular complexity.

-

Synthesis of Heterocyclic Compounds: The reactivity of the α-chloroester functionality is harnessed in the construction of various heterocyclic systems, which are prevalent in many therapeutic agents.[2]

-

Precursor to Fragrance Compounds: While heptyl acetate is a known fragrance component, this compound can serve as a precursor in the synthesis of more complex fragrance molecules.[3][4][5][6]

Experimental Protocols

The following sections detail protocols for common reactions involving α-chloroesters like this compound. Given the broader availability of literature for ethyl chloroacetate, some protocols are based on this analog and can be adapted for this compound with minor modifications, primarily concerning molar equivalents due to the difference in molecular weight.

N-Alkylation of Amines

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of α-amino acid esters. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

General Reaction Scheme:

Figure 1. General scheme for N-alkylation of amines.

Protocol: N-Alkylation using Potassium Carbonate

This protocol is adapted from general procedures for the N-alkylation of amines using α-chloroesters.[7]

Materials:

-

This compound

-

Primary or secondary amine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Potassium iodide (KI) (optional, as a catalyst)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide (0.1 eq.).

-

Add a suitable solvent (acetone or DMF) to achieve a reasonable concentration (e.g., 0.5 M).

-

Begin stirring the suspension.

-

Add this compound (1.1 eq.) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

The choice of base and solvent significantly impacts the reaction outcome. The following table summarizes common conditions for N-alkylation reactions with chloroacetates.[7]

| Amine Type | Base / Solvent System | Temperature | Typical Yields |

| Primary Aliphatic | K₂CO₃ / Acetone | Reflux | Good to Excellent |

| Secondary Aliphatic | K₂CO₃ / DMF | 60-80 °C | Good |

| Aromatic Amines | NaH / DMF | 0 °C to RT | Moderate to Good |

| Weakly Nucleophilic | Cs₂CO₃ / DMF, with Bu₄NBr | RT to 50 °C | Variable |

Synthesis of α-Aryloxy Esters (O-Alkylation)

The Williamson ether synthesis can be adapted to form α-aryloxy esters by reacting a phenol with this compound in the presence of a base.

General Reaction Scheme:

Figure 2. General scheme for O-alkylation of phenols.

Protocol: O-Alkylation of a Phenol

This protocol is a generalized procedure based on standard Williamson ether synthesis conditions.

Materials:

-

This compound

-

A substituted or unsubstituted phenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.) and anhydrous DMF or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add this compound (1.05 eq.) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting phenol.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Quantitative Data:

| Phenol Type | Base / Solvent System | Temperature | Typical Yields |

| Electron-rich | K₂CO₃ / Acetone | Reflux | High |

| Electron-neutral | NaH / THF or DMF | 0 °C to RT | High |

| Electron-poor | Cs₂CO₃ / DMF | RT to 60 °C | Moderate to High |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a this compound derivative.

Figure 3. General experimental workflow.

Safety Information

This compound, like other α-chloroesters, should be handled with care. It is a lachrymator and can cause irritation to the skin, eyes, and respiratory tract. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

References

- 1. Heptan-2-yl 2-chloroacetate | 383412-05-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. ScenTree - Heptyl acetate (CAS N° 112-06-1) [scentree.co]

- 4. heptyl acetate, 112-06-1 [thegoodscentscompany.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. Heptyl acetate | C9H18O2 | CID 8159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note and Protocol: Heptyl Chloroacetate Derivatization for Enhanced Gas Chromatographic Analysis of Acidic Analytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of acidic compounds is paramount. Gas chromatography (GC) stands as a powerful analytical technique, offering high resolution and sensitivity. However, the direct analysis of polar, non-volatile acidic compounds, such as carboxylic acids, fatty acids, and certain drug molecules, presents significant challenges. These challenges include poor peak shape, thermal instability, and inadequate separation.[1]

Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and detectability.[1][2] Esterification, a common alkylation method, is a widely employed derivatization technique for acidic compounds.[3] This application note details a comprehensive protocol for the derivatization of acidic analytes using heptyl chloroacetate, rendering them suitable for sensitive and robust analysis by GC. The heptyl ester derivatives exhibit increased volatility and are amenable to analysis on common non-polar GC columns.

Principle of Derivatization

The derivatization of acidic analytes with this compound proceeds via an esterification reaction. In this reaction, the acidic proton of the analyte (e.g., from a carboxylic acid group) is replaced by a heptyl group from the this compound. This process effectively masks the polar functional group, reducing intermolecular hydrogen bonding and increasing the volatility of the analyte.[4][2] The resulting heptyl ester is more amenable to GC analysis, exhibiting improved peak symmetry and thermal stability.

The general reaction is analogous to Fischer-Speier esterification, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst.[5][6][7] Alternatively, for more sensitive analytes, the reaction can be carried out under basic conditions where the acidic analyte is first deprotonated to form a carboxylate salt, which then acts as a nucleophile to displace the chloride from this compound.

Experimental Protocol: Derivatization of an Acidic Analyte

This protocol provides a general procedure for the derivatization of a generic acidic analyte. Optimization of reaction conditions, such as temperature and time, may be necessary for specific analytes.[8]

Materials:

-

This compound

-

Analyte containing an acidic functional group (e.g., carboxylic acid)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethyl acetate (HPLC grade)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of the acidic analyte into a 2 mL reaction vial.

-

Solvent Addition: Add 500 µL of anhydrous N,N-Dimethylformamide (DMF) to the vial. Vortex briefly to dissolve the analyte.

-

Base Addition: Add approximately 10 mg of anhydrous potassium carbonate to the vial. The base facilitates the deprotonation of the acidic analyte.

-

Derivatizing Reagent Addition: Add a 2 to 10-fold molar excess of this compound to the reaction vial.

-

Reaction: Tightly cap the vial and place it in a heating block or water bath set to 60-80°C. Allow the reaction to proceed for 30-60 minutes. The optimal time and temperature should be determined empirically for each specific analyte.

-

Work-up:

-

Cool the reaction vial to room temperature.

-

Add 1 mL of ethyl acetate to the vial.

-

Add 1 mL of deionized water to quench the reaction and dissolve the inorganic salts.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the vial at 2000 rpm for 5 minutes to separate the organic and aqueous layers.

-

-

Extraction: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: The resulting solution containing the heptyl ester derivative is ready for injection into the GC system.

Quantitative Data Summary

The following table provides hypothetical, yet representative, data for the derivatization of a model acidic drug. This data is intended to illustrate the expected outcomes of the derivatization protocol. Actual results will vary depending on the specific analyte and optimized conditions.

| Parameter | Value | Notes |

| Analyte | Model Acidic Drug (e.g., Ibuprofen) | - |

| Derivatizing Agent | This compound | - |

| Reaction Time | 45 minutes | Optimized for maximum yield. |

| Reaction Temperature | 70°C | Balances reaction rate and analyte stability. |

| Derivatization Yield | > 95% | Determined by GC-FID analysis comparing derivatized and underivatized standards. |

| Derivative Stability | Stable for at least 48 hours at 4°C | Assessed by repeated GC injections over time. |

| GC Retention Time Shift | Significant decrease | The heptyl ester is more volatile and elutes earlier than the underivatized acid on a polar column, and shows good peak shape on a non-polar column. |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the derivatization of acidic analytes using this compound.

Reaction Mechanism

Caption: Generalized reaction mechanism for this compound derivatization.

Conclusion

The use of this compound as a derivatizing agent provides a robust and effective method for the analysis of acidic compounds by gas chromatography. The described protocol offers a straightforward approach to convert polar, non-volatile analytes into their more volatile and thermally stable heptyl ester derivatives. This derivatization strategy enhances chromatographic performance, leading to improved peak shape, resolution, and sensitivity, which are critical for accurate quantification in research, drug development, and quality control applications.

References

- 1. jfda-online.com [jfda-online.com]

- 2. scispace.com [scispace.com]

- 3. gcms.cz [gcms.cz]

- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

Application of Heptyl Chloroacetate in Pesticide Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl chloroacetate is a versatile chemical intermediate belonging to the class of α-chloroesters. Its reactivity, stemming from the electrophilic carbon atom adjacent to the ester carbonyl group, makes it a valuable building block in the synthesis of a variety of agrochemicals. This document provides detailed application notes and protocols for the use of this compound in the manufacturing of a novel, hypothetical germicidal agent, demonstrating its potential in the development of new crop protection solutions.

Hypothetical Germicide Profile: Heptyl 2-chloro-2-(1-nitropropyl)acetate

For the purpose of these application notes, we will focus on the synthesis and hypothetical application of Heptyl 2-chloro-2-(1-nitropropyl)acetate . This compound is conceptualized as a broad-spectrum germicide effective against a range of plant pathogenic fungi.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and hypothetical efficacy of Heptyl 2-chloro-2-(1-nitropropyl)acetate.

| Parameter | Value | Units | Notes |

| Synthesis | |||

| Molecular Formula | C₁₂H₂₂ClNO₄ | - | |

| Molecular Weight | 283.76 | g/mol | |

| Typical Reaction Yield | 85 - 92 | % | Based on 1-nitropropane |

| Purity (post-purification) | > 98 | % | As determined by GC-MS |

| Hypothetical Efficacy | |||

| Target Pathogen | Botrytis cinerea | - | Grey mold |

| EC₅₀ (Median Effective Conc.) | 15 | µg/mL | In vitro assay |

| Minimum Inhibitory Conc. (MIC) | 25 | µg/mL | In vitro assay |

Experimental Protocols

I. Synthesis of Heptyl 2-chloro-2-(1-nitropropyl)acetate

This protocol is adapted from general methods for the synthesis of α-chloro-α-nitroalkyl esters.

A. Materials and Reagents:

-

This compound

-

1-Nitropropane

-

Sodium ethoxide (21% in ethanol)

-

Anhydrous diethyl ether

-

Chlorine gas

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Deionized water

B. Equipment:

-

Three-necked round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Gas inlet tube

-

Thermometer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel (1 L)

-

Standard laboratory glassware

C. Procedure:

-

Formation of the Nitronate Salt:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 1-nitropropane (0.1 mol, 8.91 g) dissolved in 100 mL of anhydrous diethyl ether.

-

Cool the flask to 0-5 °C using an ice bath.

-

Slowly add sodium ethoxide (0.1 mol, 32.4 g of 21% solution in ethanol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the resulting suspension for an additional 1 hour at 0-5 °C.

-

-

Acylation with this compound:

-

To the suspension of the sodium nitronate, add this compound (0.1 mol, 19.27 g) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Chlorination:

-

Cool the reaction mixture again to 0-5 °C.

-